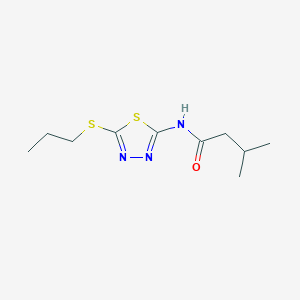

3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

3-methyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS2/c1-4-5-15-10-13-12-9(16-10)11-8(14)6-7(2)3/h7H,4-6H2,1-3H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUMFLBCZVLATI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide typically involves the formation of the thiadiazole ring followed by the introduction of the butanamide and propylthio groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s propylthio group introduces a sulfur atom, which may enhance metabolic stability compared to purely alkyl or aryl substituents.

Amide Side Chain Diversity: The 3-methylbutanamide chain in the target compound is less polar than the 4-methoxyphenoxy group in the third analog, which confers higher aqueous solubility due to its ether and methoxy functionalities . Compound I’s 2-chlorophenyl side chain contributes significant hydrophobicity, favoring membrane penetration but limiting solubility .

Synthetic Methods: All three compounds likely employ POCl₃-mediated cyclization, but differences in starting materials (e.g., 4-phenyl butyric acid for Compound I vs. methoxyphenoxy precursors for the third analog) dictate reaction conditions and yields .

Physicochemical Trends:

- logP: The target compound’s estimated logP (2.8) reflects a balance between its moderately hydrophobic propylthio group and the polar amide. Compound I’s higher logP (4.1) aligns with its chlorophenyl and phenylpropyl groups, while the methoxyphenoxy analog’s lower logP (2.3) stems from its electron-rich, polar substituents .

Biological Activity

3-methyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)butanamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and potential therapeutic properties.

- Molecular Formula : C8H13N3OS2

- Molecular Weight : 231.34 g/mol

- CAS Number : 393565-19-0

The compound features a unique structure that includes a thiadiazole ring substituted with a propylthio group and a butanamide moiety, contributing to its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives, including this compound. The compound has shown promising results against various bacterial and fungal strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to significant | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Moderate | |

| Aspergillus niger | Significant |

In a study assessing various thiadiazole derivatives, the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against Aspergillus species. These findings suggest that the thiadiazole moiety plays a crucial role in enhancing antimicrobial efficacy.

Anticancer Properties

The anticancer potential of 1,3,4-thiadiazole derivatives has been widely documented. Research indicates that compounds with this scaffold can inhibit cancer cell proliferation through various mechanisms.

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. For instance, certain derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.

In vitro studies have reported that derivatives of 1,3,4-thiadiazole demonstrate cytotoxic effects against several cancer cell lines. However, specific studies on this compound are still limited and warrant further investigation.

Case Studies

-

Synthesis and Evaluation of Thiadiazole Derivatives :

A study synthesized several thiadiazole derivatives and evaluated their antimicrobial properties using the disc diffusion method. Among these compounds, those with propylthio substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts . -

Anticancer Activity Assessment :

In a comparative study of various 1,3,4-thiadiazole derivatives for anticancer activity, it was found that compounds with specific substitutions at the thiadiazole ring demonstrated significant cytotoxicity against breast and lung cancer cell lines. The study highlighted the need for further exploration into the structure-activity relationship (SAR) to optimize therapeutic efficacy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It can bind to receptors that regulate cellular processes such as proliferation and apoptosis.

Q & A

Q. How do spectral data contradictions (e.g., NMR shifts) arise, and how can they be resolved?

- Methodology : Contradictions may stem from solvent effects (DMSO vs. CDCl₃) or tautomerism. Re-record spectra in multiple solvents. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Compare with computational NMR predictions (Gaussian 16, B3LYP/6-31G**) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.